molecular formula C13H20N2 B3613577 1-methyl-4-(2-phenylethyl)piperazine

1-methyl-4-(2-phenylethyl)piperazine

Cat. No.: B3613577
M. Wt: 204.31 g/mol
InChI Key: DBGWPOIRMDKCHA-UHFFFAOYSA-N
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Description

1-Methyl-4-(2-phenylethyl)piperazine is a piperazine derivative characterized by a methyl group at the N1 position and a 2-phenylethyl substituent at the N4 position of the piperazine ring. Piperazine derivatives are heterocyclic compounds widely studied for their pharmacological versatility, including roles in anticancer, antimicrobial, and neuropharmacological applications .

Properties

IUPAC Name

1-methyl-4-(2-phenylethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-14-9-11-15(12-10-14)8-7-13-5-3-2-4-6-13/h2-6H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBGWPOIRMDKCHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-4-(2-phenylethyl)piperazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines . Another method includes the aza-Michael addition between diamines and in situ generated sulfonium salts .

Industrial Production Methods: Industrial production of piperazine derivatives often involves large-scale cyclization reactions under controlled conditions. The use of high-purity reagents and catalysts ensures the efficient production of this compound with minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-(2-phenylethyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the phenylethyl group can be replaced with other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Formation of corresponding ketones or alcohols.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of various substituted piperazines.

Scientific Research Applications

1-Methyl-4-(2-phenylethyl)piperazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-methyl-4-(2-phenylethyl)piperazine involves its interaction with various molecular targets. It can bind to receptors or enzymes, altering their activity and leading to specific biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Substituent Insights :

  • Lipophilicity and Binding : The 2-phenylethyl group in the target compound may enhance hydrophobic interactions compared to pyridinyl or sulfonyl groups, which prioritize polar interactions .
  • Electron-Withdrawing Groups : Trifluoromethyl and dichlorobenzyl substituents (e.g., in ) improve target selectivity and metabolic stability.
  • Chalcogen Modifications : Selenium-containing analogs (e.g., ) exhibit redox-modulating properties absent in the parent compound.

Anticancer Activity

  • FLT3 Inhibitors: 1-Methyl-4-(2-trifluoromethylbenzyl)piperazine derivatives show synergistic FLT3 inhibition (IC₅₀ < 50 nM in AML cell lines) , outperforming aminoquinoline analogs.

Antimicrobial Activity

  • Sulfonyl Derivatives : 1-Methyl-4-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine (4d) inhibits Fusarium oxysporum at 50 µg/mL , highlighting the importance of sulfonyl groups for antifungal activity.

Neuropharmacological Activity

  • DAT Inhibitors : N4-3-phenylpropyl analogs (e.g., ) achieve sub-10 nM IC₅₀ values, whereas the 2-phenylethyl group may reduce DAT affinity due to steric bulk.

Pharmacological and Physicochemical Data

Parameter This compound 1-Methyl-4-(pyridin-4-yl)piperazine 1-Methyl-4-(selenopropyl)piperazine
Molecular Weight ~248.3 g/mol ~219.3 g/mol ~315.3 g/mol
LogP (Predicted) ~2.8 ~1.5 ~3.2
Solubility Low (hydrochloride salt improves) Moderate Low (improved with HCl salt)
Key Pharmacokinetic Trait High BBB penetration potential Moderate tissue distribution Redox-active, short half-life

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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